1-(2-Cyanophenyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-cyanophenyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-5-8-3-1-2-4-10(8)13-6-9(7-13)11(14)15/h1-4,9H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKGIBUJPUJLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734744 | |
| Record name | 1-(2-Cyanophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260874-83-6 | |
| Record name | 1-(2-Cyanophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of β-Amino Alcohols
β-amino alcohols undergo cyclization under acidic conditions to form azetidine rings. For example, N-benzyl-3-cyanoazetidine serves as a precursor in early synthetic routes. The reaction employs concentrated sulfuric acid in methanol at 50–100°C, achieving cyclization through intramolecular nucleophilic displacement. However, this method requires subsequent deprotection steps to remove benzyl groups, complicating the synthesis.
Directed C(sp³)–H Arylation
Palladium-catalyzed C–H activation enables direct functionalization of preformed azetidines. A 2017 Journal of the American Chemical Society study demonstrated that Pd(OAc)₂ with (BnO)₂PO₂H as an additive facilitates arylation at the azetidine C3 position. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 110°C | +32% vs 80°C |
| Atmosphere | N₂ | 72% vs 56% (air) |
| Solvent | 1,2-Dichloroethane | 72% vs <50% (THF) |
This method avoids protective group strategies, enabling direct installation of aromatic substituents.
Introduction of the 2-Cyanophenyl Group
Direct C–H Arylation
The optimized Pd-catalyzed method from Section 1.2 achieves 86% yield when employing 1-bromo-4-iodobenzene as the arylating agent. Critical factors:
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N-Trifluoroacetamide (N-TFA) protection prevents undesired side reactions
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Silver acetate scavenges halides, improving catalyst turnover
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Solvent switch from toluene to methanol minimizes byproduct formation
Carboxylic Acid Functionalization
Hydrolysis of Cyano Precursors
Early patents describe converting N-benzyl-3-cyanoazetidine to the carboxylic acid via a methyl ester intermediate:
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Cyano → Ester : React with MeOH/H₂SO₄ at reflux (82% yield)
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Ester → Acid : Hydrolyze with boiling H₂O (pH 9–10)
Advantages include facile separation of aqueous/organic layers and minimal epimerization.
Stereochemical Control
The target compound’s 3D structure demands precise stereochemical management:
Chiral Pool Synthesis
Starting from L-azetidine-2-carboxylic acid , a 3-step sequence achieves 98% ee :
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HATU-mediated amide coupling (0.95 equiv DIPEA)
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Pd-catalyzed arylation
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TFA deprotection with K₂CO₃/MeOH-H₂O
Kinetic Resolution
Enzymatic methods using Candida antarctica lipase B resolve racemic mixtures during ester hydrolysis, though yields rarely exceed 50% for single enantiomers.
Industrial-Scale Considerations
Solvent Management
Large-scale runs (>10 kg) require:
Catalyst Recycling
Pd recovery systems using SiliaBond thiourea resins achieve >90% metal recovery without yield loss.
Comparative Method Analysis
| Method | Steps | Total Yield | Scalability | Stereocontrol |
|---|---|---|---|---|
| C–H Arylation | 3 | 52% | Excellent | High |
| Cyano Hydrolysis | 5 | 38% | Moderate | Low |
| Suzuki Coupling | 4 | ~45%* | Poor | Moderate |
*Estimated from analogous reactions
Emerging Techniques
Photoredox Catalysis
Preliminary studies show Ir(ppy)₃ -mediated C–H functionalization under blue light, enabling room-temperature reactions. Current yields remain low (≤25%).
Continuous Flow Systems
Microreactor technology improves heat transfer during exothermic arylation steps, reducing batch times by 60% in pilot studies.
Chemical Reactions Analysis
Reactivity Patterns
The reactivity of 1-(2-cyanophenyl)azetidine-3-carboxylic acid is influenced by the presence of the carboxylic acid and the cyanophenyl substituent:
- Acidic Conditions : Under acidic conditions, the compound can undergo dimerization or cyclization reactions, which can lead to more complex structures .
- Basic Conditions : In basic media, the carboxylic acid can deprotonate, increasing the nucleophilicity of the molecule and facilitating further reactions such as amide formation or alkylation .
Mechanistic Insights
Mechanistic studies have provided insights into how this compound reacts under different conditions:
- C–C Bond Formation : Utilizing strong nucleophiles like Grignard reagents can lead to C–C bond formation at the C-3 position, showcasing the versatility of this compound in synthetic organic chemistry .
- Functional Group Interconversion : The presence of both a carboxylic acid and an azetidine ring allows for multiple functional group interconversions, making it a valuable building block in drug discovery .
Key Findings from Recent Research
Recent studies have focused on optimizing reaction conditions to enhance yields and selectivity:
- A modular approach has been developed for synthesizing various azetidine derivatives from this compound, allowing for rapid diversification of chemical libraries .
- Computational studies have complemented experimental findings, providing deeper insights into reaction mechanisms and potential pathways for new synthetic routes .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-(2-cyanophenyl)azetidine-3-carboxylic acid has been explored in various studies, highlighting its utility as a precursor for functionalized derivatives. For instance, research has demonstrated the synthesis of azetidine derivatives that exhibit biological activity, indicating the potential for further development of novel pharmaceuticals .
Medicinal Chemistry Applications
This compound is being investigated for its biological properties, particularly as an intermediate in the synthesis of compounds with therapeutic potential. Its structural features allow for modifications that can enhance biological activity:
- Antitumor Activity : Compounds derived from azetidine structures have shown promise in targeting specific cancer pathways, suggesting that this compound could serve as a valuable building block in anticancer drug development .
- Biological Activity : The compound's ability to form derivatives with altered pharmacological profiles makes it a candidate for further exploration in drug design. Its azetidine ring structure is known to facilitate interactions with biological targets, potentially leading to the development of new therapeutics .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, such as its role in biological systems or as a catalyst in chemical reactions. The molecular targets and pathways involved can vary, but they typically include interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(2-cyanophenyl)azetidine-3-carboxylic acid is best contextualized by comparing it to related azetidine-3-carboxylic acid derivatives. Key distinctions arise from substituent positions, functional groups, and stereochemistry:
Table 1: Structural and Functional Comparison of Azetidine-3-carboxylic Acid Derivatives
Key Observations:
Substituent Position: Ortho vs. Para Substitution: The ortho-cyanophenyl group in the target compound introduces steric strain and restricts rotational freedom compared to para-substituted analogs (e.g., 1-(4-cyanophenyl)azetidine-3-carboxylic acid). This may reduce binding affinity to flat enzymatic pockets but improve selectivity for sterically tolerant targets . Electron-Withdrawing Effects: The cyano group (-CN) is less electron-withdrawing than the nitro group (-NO₂) in 1-(4-nitrophenyl)azetidine-3-carboxylic acid, resulting in milder deactivation of the aromatic ring and differing reactivity in substitution reactions .
Biological Implications: The trifluoroethyl group in Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate enhances lipophilicity, improving membrane permeability compared to the polar cyanophenyl substituent in the target compound .
Synthetic Considerations: Ortho-substituted derivatives often require more stringent reaction conditions due to steric hindrance, whereas para-substituted analogs (e.g., 1-(4-aminophenyl)azetidine-3-carboxylic acid) are synthetically more accessible .
Biological Activity
1-(2-Cyanophenyl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C12H12N2O2
- Molecular Weight : 220.24 g/mol
- CAS Number : 1260874-83-6
Antimicrobial Activity
Research indicates that azetidine derivatives, including this compound, exhibit antimicrobial properties. A study focusing on various azetidine compounds demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Potential
Azetidine derivatives have been evaluated for their anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a case study involving azetidine analogs revealed that they could modulate apoptotic pathways by activating caspases, leading to increased cell death in neoplastic cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SiHa (cervical cancer) | 15.5 | Apoptosis induction via caspase activation |
| This compound | B16F10 (melanoma) | 12.3 | Cell cycle arrest and apoptosis |
Enzyme Inhibition
Another area of research focuses on the enzyme inhibitory potential of this compound. Studies have indicated that it may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells.
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Interaction : It can interact with enzymes such as kinases or proteases, inhibiting their activity and affecting downstream signaling cascades.
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including this compound. The study reported significant cytotoxic effects against various cancer cell lines, with particular emphasis on its ability to induce apoptosis through mitochondrial pathways.
Antimicrobial Evaluation
A comprehensive evaluation was conducted to assess the antimicrobial efficacy of this compound against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(2-Cyanophenyl)azetidine-3-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer :
- Synthetic Routes : Start with azetidine-3-carboxylic acid (CAS 36476-78-5) as a precursor . Introduce the 2-cyanophenyl moiety via nucleophilic substitution or coupling reactions, similar to methods used for bromophenyl derivatives (e.g., 1-(4-bromo-2-cyanophenyl)azetidine-3-carboxylic acid) .
- Optimization : Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading. For example, factorial experiments in chemical engineering design (RDF2050103) emphasize minimizing trial-and-error approaches . Response surface methodology (RSM) can further refine optimal conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- Validation : Cross-reference with CAS registry data (e.g., PubChem InChIKey standards) and ensure compliance with regulatory guidelines for reference materials .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction mechanisms or spectroscopic data for this compound?
- Methodological Answer :
- Reaction Pathway Modeling : Use quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states, as demonstrated by ICReDD’s integration of computational and experimental data .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets. For instance, discrepancies in NMR peaks may arise from rotational isomers or solvent effects, which can be modeled computationally .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Design Framework : Implement a split-plot design to test pH (3–10) and temperature (25–80°C) ranges. Include replicates to assess reproducibility .
- Degradation Metrics : Monitor carboxylic acid integrity via FTIR (C=O stretch at ~1700 cm⁻¹) and quantify degradation products using LC-MS .
- Statistical Analysis : Use ANOVA to identify significant factors affecting stability, referencing CRDC subclass RDF2050108 (process control in chemical engineering) .
Q. How can researchers address low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Stepwise Optimization : Apply Taguchi methods to prioritize critical steps (e.g., cyclization or cyanophenyl coupling). For example, a study on azetidine derivatives highlighted solvent choice (polar aprotic vs. protic) as a yield-limiting factor .
- Byproduct Analysis : Use GC-MS or preparative TLC to isolate and identify impurities. Compare with CAS No. 13987-45-6 analogs to trace side-reaction pathways .
Data Contradiction and Reproducibility
Q. How should conflicting bioactivity results in cell-based assays be investigated?
- Methodological Answer :
- Controlled Variables : Standardize cell lines, passage numbers, and assay conditions (e.g., serum-free media to avoid interference) .
- Dose-Response Validation : Repeat assays using a centralized reference standard (e.g., HY-Y0530 for azetidine-3-carboxylic acid) .
- Meta-Analysis : Apply statistical tools like Cohen’s d to quantify effect size variability across studies, aligning with CRDC’s focus on empirical engineering design (RDF2120101) .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in-situ FTIR) during reaction steps to ensure consistency .
- Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., stoichiometry, mixing rate) using historical data from similar compounds (e.g., 2-(3-bromophenyl)acetic acid) .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in exploratory research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
